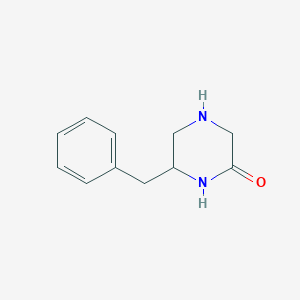

6-Benzyl-piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

6-benzylpiperazin-2-one |

InChI |

InChI=1S/C11H14N2O/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |

InChI Key |

PGNYGDAFMUYUNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)CN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Significance of Piperazinone Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry

Piperazinone and its derivatives are considered "privileged structures" in medicinal chemistry. This designation stems from their frequent appearance in biologically active compounds, including numerous approved drugs. bohrium.comthieme-connect.com The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms, offers a versatile scaffold that can be readily modified to fine-tune pharmacological properties. bohrium.comthieme-connect.com

The key attributes of the piperazinone moiety that contribute to its significance include:

Structural Rigidity and Conformational Control: The ring structure provides a degree of rigidity, which can be crucial for specific binding to biological targets.

Hydrogen Bonding Capabilities: The presence of nitrogen and oxygen atoms allows for the formation of hydrogen bonds, which are vital for molecular recognition and binding affinity. bohrium.com

Modulation of Physicochemical Properties: The heterocyclic nature of the piperazinone core influences properties such as solubility, lipophilicity, and polarity. These characteristics are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. nih.gov

Synthetic Accessibility: A variety of synthetic methods have been developed for the preparation and functionalization of the piperazinone ring, enabling the creation of diverse chemical libraries for screening. bohrium.comthieme-connect.com

The broad spectrum of biological activities associated with piperazinone-containing compounds underscores their importance. These activities include anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. thieme-connect.comnih.govopenmedicinalchemistryjournal.com For instance, certain piperazine derivatives have been investigated as inhibitors of enzymes like monoamine oxidase, which is relevant for neurological disorders.

Research Landscape of Benzyl Substituted Piperazinones: a Review of Structural Classes and Biological Relevance

The introduction of a benzyl (B1604629) group to the piperazinone scaffold creates a class of compounds with distinct structural features and biological potential. The benzyl group, with its aromatic ring, can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological macromolecules. This can significantly influence the binding affinity and selectivity of the molecule.

Research on benzyl-substituted piperazinones has explored various structural classes, primarily differing in the position of the benzyl group and the presence of other substituents. These include:

N-Benzylpiperazinones: In this class, the benzyl group is attached to one of the nitrogen atoms of the piperazine (B1678402) ring. These compounds have been investigated for a range of biological activities. For example, some N-benzylpiperazine derivatives have shown potential as neuroprotective agents and as selective inhibitors of anti-apoptotic proteins, which are targets for cancer therapy. vulcanchem.com

C-Benzylpiperazinones: The focus of this article, 6-benzyl-piperazin-2-one, falls into this category, where the benzyl group is attached to a carbon atom of the piperazinone ring. This substitution pattern creates a chiral center, leading to the possibility of stereoisomers with different biological activities.

The biological relevance of benzyl-substituted piperazinones is extensive. Studies have explored their potential as:

Antiviral Agents: A notable study identified 4-acyl-1,6-dialkylpiperazin-2-ones, including (S)-benzyl substituted analogs, as inhibitors of arenavirus cell entry. nih.gov

Tyrosinase Inhibitors: Benzylpiperazine derivatives have been synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in treating hyperpigmentation disorders. nih.gov

Anticancer Agents: The piperazinone scaffold, in general, has been a foundation for the development of cytotoxic agents, and the inclusion of a benzyl group can modulate this activity. nih.gov

CNS-Active Agents: Due to the structural similarities of the piperazine moiety to certain neurotransmitters, benzylpiperazine derivatives are often explored for their effects on the central nervous system. smolecule.com

The following table summarizes selected research findings on benzyl-substituted piperazinones:

| Compound Class | Investigated Biological Activity | Key Findings |

| 4-acyl-1,6-dialkylpiperazin-2-ones | Arenavirus cell entry inhibition | (S)-benzyl substitution at the R6 position was found to be a key structural feature for potent antiviral activity. nih.gov |

| Benzoyl and Cinnamoyl Piperazine Amides | Tyrosinase inhibition | Benzylpiperazine analogues were generally more potent than the corresponding phenylpiperazine derivatives, highlighting the importance of the benzyl group. nih.gov |

| N-Benzylpiperazine Derivatives | Neuroprotection | Certain derivatives demonstrated protective effects in models of cerebral ischemia. vulcanchem.com |

| Benzylpiperazine-based Bcl-2 Inhibitors | Anticancer | A series of benzylpiperazine derivatives showed binding affinities to Bcl-2 family proteins in the micromolar range. vulcanchem.com |

Rationale for Comprehensive Investigation of 6 Benzyl Piperazin 2 One and Its Analogs

Alkylation Strategies for N- and C-Substitution of Piperazinones

Alkylation represents a fundamental and direct approach for introducing functional groups onto the piperazinone scaffold. This strategy is widely employed for the synthesis of N- and C-substituted derivatives, including the introduction of benzyl groups.

Introduction of Benzyl Moieties via Alkylation of Piperazin-2-one Precursors

The most straightforward method for synthesizing N-benzyl piperazinones involves the direct alkylation of a piperazin-2-one precursor with a benzyl halide, such as benzyl bromide. This reaction is a nucleophilic substitution where the secondary amine nitrogen of the piperazinone ring attacks the electrophilic benzylic carbon of the halide. acs.orgvulcanchem.com The reaction is typically carried out in the presence of a base to deprotonate the piperazine (B1678402) nitrogen, enhancing its nucleophilicity. acs.org Common bases include sodium hydride in a solvent like N,N-dimethylformamide (DMF). acs.org

One of the challenges in this approach is controlling the regioselectivity. Since piperazin-2-one has two nitrogen atoms, competing alkylation can occur at both sites. Careful control of stoichiometry, often using a slight excess of the piperazin-2-one relative to the benzyl halide, is necessary to favor mono-alkylation. vulcanchem.com

Table 1: Representative Alkylation of Piperazinone Precursors

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Morpholin-3-one | Benzyl bromide | NaH, DMF, 0 °C to RT | 4-Benzylmorpholin-3-one | acs.org |

Note: Data is illustrative of the general reaction type.

Functionalization with Substituted Benzyl Halides

The versatility of the alkylation strategy is further demonstrated by its compatibility with a wide range of substituted benzyl halides. This allows for the introduction of diverse functionalities onto the piperazinone core, enabling the fine-tuning of its pharmacological properties. Researchers have successfully employed this method to synthesize compounds with potential applications as receptor antagonists and enzyme inhibitors. rsc.orgnih.gov

For instance, the synthesis of a key fluorobenzyl intermediate of a known farnesyltransferase inhibitor was achieved using this methodology. rsc.org Similarly, the reaction of 2-phenylpiperazine (B1584378) with 3,5-bis(trifluoromethylbenzyl)bromide furnishes the corresponding 1-alkyl-3-phenylpiperazine, although this specific reaction required low temperatures (-78 °C) to achieve selectivity. google.com Another example involves the synthesis of 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one, where a complex, pre-functionalized benzyl group is attached to the piperazinone nitrogen. vulcanchem.com

Cyclization Reactions in the Formation of Benzyl-Piperazinone Rings

Constructing the piperazinone ring through cyclization reactions is a powerful alternative to the derivatization of a pre-formed core. These methods often provide better control over stereochemistry and substitution patterns.

Cascade Metal-Promoted Cyclizations for Piperazinone Synthesis

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules. Metal-promoted cascade cyclizations are particularly valuable for synthesizing highly functionalized piperazinones.

One notable method involves a palladium- and silver-promoted cascade transformation. thieme-connect.com In this one-pot process, a chloro allenylamide, a primary amine, and an aryl iodide react to form piperazinones in good yields. The reaction, catalyzed by Pd(PPh₃)₄ and promoted by AgNO₃ with Cs₂CO₃ as a base, allows for the formation of three new bonds and introduces two points of diversity into the final structure. thieme-connect.com The scope of the reaction is broad, tolerating various aryl iodides with both electron-donating and electron-withdrawing groups. thieme-connect.com

Another key strategy is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components. acs.org This method provides highly substituted piperazines and related heterocycles with excellent yield and high regio- and stereochemical control under mild conditions. acs.org

Table 2: Metal-Promoted Cascade Cyclization for Piperazinone Synthesis

| Reactants | Catalyst/Promoter System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Chloro allenylamide, Primary amine, Aryl iodide | Pd(PPh₃)₄, AgNO₃, Cs₂CO₃ | CH₃CN, 85-90 °C, 16 h | Substituted Piperazinones | Good | thieme-connect.com |

Approaches to Piperazin-2-one Ring Formation with Benzylamine (B48309) Precursors

Syntheses that build the piperazinone ring using benzylamine as a key starting material offer a direct route to N-benzyl substituted products. A one-pot tandem reductive amination-transamidation-cyclization reaction has been developed to produce substituted piperazin-2-ones. organic-chemistry.org This process involves reacting N-(2-oxoethyl)amides with α-amino esters under reductive amination conditions, which then undergoes an intramolecular acyl transfer to form the piperazinone ring. organic-chemistry.org Utilizing a benzylamine derivative in place of the amino ester would directly lead to the desired N-benzyl piperazinone architecture.

A more direct approach involves the catalytic reductive cyclization of dioximes. mdpi.com This method allows for the construction of a piperazine ring from a primary amine, such as benzylamine. The process relies on the sequential double Michael addition of nitrosoalkenes to the amine, followed by a stereoselective catalytic reductive cyclization of the resulting bis(oximinoalkyl)amine intermediate. mdpi.com

Furthermore, solid-phase synthesis provides a robust method for creating libraries of piperazinone derivatives. acs.org In one such synthesis, various monosubstituted benzylamine derivatives were coupled to a resin-bound carboxylic acid. Subsequent treatment with trifluoroacetic acid (TFA) resulted in cleavage from the resin, deprotection, and facile cyclization to yield the desired piperazinones. acs.org

Derivatization of Pre-Existing Piperazinone Cores

Once the core piperazinone ring is formed, it can be further modified to introduce additional complexity and functionality. This post-synthesis derivatization is a key strategy for exploring the structure-activity relationship of piperazinone-based compounds.

A powerful technique involves a post-Ugi functionalization approach. acs.org After an initial Ugi reaction and subsequent acid-mediated cyclization to form a 6-hydroxy piperazinone intermediate, an iminium ion is generated. This electrophilic intermediate can then be trapped by a variety of nucleophiles in a diastereoselective manner, yielding highly functionalized piperazinones. acs.org The nucleophiles can range from cyanide and azide (B81097) to indoles and ketone enolates, demonstrating the versatility of this method. acs.org

The piperazin-2-one scaffold itself contains reactive sites amenable to further chemistry. The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride (B1222165) or fully reduced to a methylene (B1212753) group with lithium aluminum hydride. The nitrogen atoms can also participate in further reactions, such as phosphorylation using triethyl phosphite (B83602) and phosphoryl chloride to yield bisphosphonates. These transformations highlight the utility of the piperazinone core as a versatile intermediate for creating diverse chemical entities. thieme-connect.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Piperazin-2-one |

| Benzyl bromide |

| N,N-dimethylformamide (DMF) |

| Sodium hydride |

| 4-Benzylmorpholin-3-one |

| 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one |

| 3,5-bis(trifluoromethylbenzyl)bromide |

| 1-alkyl-3-phenylpiperazine |

| Chloro allenylamide |

| Aryl iodide |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| AgNO₃ (Silver nitrate) |

| Cs₂CO₃ (Caesium carbonate) |

| Propargyl carbonate |

| N-(2-oxoethyl)amides |

| α-amino esters |

| Benzylamine |

| Trifluoroacetic acid (TFA) |

| 6-hydroxy piperazinone |

| Sodium borohydride |

| Lithium aluminum hydride |

| Triethyl phosphite |

Attachment of Alkyl Chains and Functional Groups to Benzyl-Piperazinone Scaffolds

The functionalization of the benzyl-piperazinone core, particularly at the nitrogen atoms, is a common strategy to introduce structural diversity. This is often achieved through N-alkylation or N-acylation reactions.

One established method for preparing monosubstituted piperazines involves using the benzyl group as a protecting group that can be easily removed later by hydrogenolysis. orgsyn.org A straightforward procedure involves the reaction of piperazine with benzyl chloride. orgsyn.org For more complex scaffolds, modifications often begin with a pre-existing piperazine or piperazinone ring. For instance, the alkylation of a secondary amine on a piperazine-containing scaffold can be accomplished using an appropriate alkyl bromide. nih.gov Reductive amination is another powerful technique used to append functionalized chains. This reaction involves treating the piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent. nih.gov

A notable strategy for introducing chiral substituents is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones. nih.govnih.gov The resulting products can be further modified; for example, the N(1) position can be deprotected and subsequently alkylated to create di-substituted piperazin-2-ones. nih.gov

Table 1: Examples of Functionalization Reactions on Piperazine/Piperazinone Scaffolds

| Starting Material | Reagents | Reaction Type | Product Description | Reference |

| Piperazine hexahydrate | Benzyl chloride, Ethanol | N-Alkylation | 1-Benzylpiperazine (B3395278) | orgsyn.org |

| Secondary amine piperazine scaffold | Alkyl bromide (e.g., side chain bromide 11) | N-Alkylation | Alkylated piperazine intermediate (23) | nih.gov |

| Secondary amine piperazine scaffold | Aldehydes (e.g., 7, 8, 9, 10), Reducing agent | Reductive Amination | Boc-protected piperidinyl/piperazinyl derivatives (12a-c, 12e) | nih.gov |

| N-protected piperazin-2-one | Allyl ester, Pd catalyst | Asymmetric Allylic Alkylation | Enantioenriched tertiary piperazin-2-one | nih.govnih.gov |

| Piperazin-2-one (deprotected) | Allyl bromide | N-Alkylation | Di-allyl piperazin-2-one (15) | nih.gov |

Introduction of Diverse Chemical Moieties onto the Piperazinone Ring System

While N-alkylation is common, introducing substituents directly onto the carbon backbone of the piperazinone ring presents a more significant synthetic challenge but offers a direct path to novel analogs. doaj.org Traditional methods for C-functionalization are often lengthy and limited by the availability of starting materials. mdpi.comencyclopedia.pub Consequently, modern C–H functionalization techniques have become increasingly important. doaj.orgmdpi.comnsf.gov

Photoredox catalysis has emerged as a powerful tool for the C–H functionalization of N-Boc protected piperazines. mdpi.comencyclopedia.pub For example, the α-arylation of N-Boc piperazines can be achieved by coupling with 1,4-dicyanobenzenes using an iridium-based photocatalyst. mdpi.comencyclopedia.pub This process involves the generation of an α-amino radical that couples with an arene radical anion. mdpi.comencyclopedia.pub Similar photoredox strategies can be used for C-H vinylation and heteroarylation. nsf.gov

Another innovative approach is a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct piperizinones in a one-pot process. thieme-connect.com This method, catalyzed by a palladium complex, allows for the formation of three new bonds and introduces two points of diversity into the final molecule. thieme-connect.com The reaction scope is broad, accommodating various aryl iodides with both electron-donating and electron-withdrawing groups. thieme-connect.com

Table 2: Methods for C-Functionalization of the Piperazine/Piperazinone Ring

| Method | Key Reagents | Position Functionalized | Description | Reference |

| Photoredox C-H Arylation | N-Boc piperazine, 1,4-dicyanobenzene, IrIII(ppy)3, NaOAc | α to Nitrogen | Direct coupling of the piperazine ring with an aryl group. | mdpi.comencyclopedia.pub |

| Photoredox C-H Vinylation | N-Boc piperazine, Vinyl sulfone, Ir photocatalyst | α to Nitrogen | Proceeds via a radical coupling pathway similar to C-H arylation. | nsf.gov |

| Cascade Double Nucleophilic Substitution | Chloro allenylamide, Primary amine, Aryl iodide, Pd(PPh3)4, Cs2CO3 | Ring Formation | One-pot synthesis of piperizinones with two points of diversity. | thieme-connect.com |

Stereoselective Synthesis of Chiral Benzyl-Piperazinones

The creation of chiral piperazinones, including benzyl-substituted variants, is of significant interest, and several stereoselective strategies have been developed. These methods often rely on chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis. nih.govresearchgate.net

One approach starts from a chiral amino acid, such as S-phenylalanine, to construct the piperazinone skeleton. clockss.org A key step in one such synthesis involved the selective alkylation of a piperazinone intermediate using benzyl bromide in the presence of KHMDS, which proceeded with complete diastereoselectivity to yield the trans product exclusively. clockss.org The use of LDA as a base was found to be detrimental in this specific transformation. clockss.org Another method involves a reductive nitro-Mannich reaction to establish the relative stereochemistry of a 1,2-diamine fragment, which is then cyclized to form the piperazinone ring. frontiersin.org The reduction of the resulting double bond can proceed stereoselectively, with the stereochemistry being controlled by the existing chiral centers. frontiersin.org

Asymmetric catalysis provides an elegant route to chiral piperazinones. For example, a catalytic enantioselective synthesis starting from aldehydes has been reported, which uses a MacMillan catalyst for an asymmetric α-chlorination step. nih.gov A highly diastereoselective intramolecular palladium-catalyzed hydroamination of an aminoalkene, synthesized from a homochiral cyclic sulfamidate, has also been used to produce 2,6-disubstituted piperazines with a trans relative stereochemistry. nih.gov Furthermore, polymer-supported stereoselective synthesis has been employed, where N-acyliminium ion cyclization of resin-bound dipeptides yields fused piperazinone systems. conicet.gov.ar The stereochemistry of the newly formed chiral center can be influenced by the choice of building blocks. conicet.gov.ar

A patent describes a synthesis method for chiral piperazinone derivatives starting from an amino acid ester. google.com By selecting either an L-type or D-type amino acid ester, the final product can be obtained in the S or R configuration, respectively. google.com The process involves reductive amination followed by a deprotection and cyclization step using Pd/C and hydrogen. google.com

Table 3: Overview of Stereoselective Synthesis Strategies for Chiral Piperazinones

| Strategy | Key Step / Reagent | Stereochemical Control | Example Outcome | Reference |

| Chiral Pool Synthesis | Starting from S-phenylalanine | Substrate Control | (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine precursor | clockss.org |

| Diastereoselective Alkylation | KHMDS, Benzyl bromide | Reagent/Substrate Control | Exclusive formation of trans dibenzyl piperazinone | clockss.org |

| Asymmetric Catalysis | MacMillan's catalyst, Chloroquinone | Catalyst Control | Homochiral α-chloro acid intermediate for piperazinone synthesis | nih.gov |

| Intramolecular Hydroamination | Pd-catalyst, Homochiral aminoalkene | Catalyst/Substrate Control | trans-2,6-disubstituted piperazine | nih.gov |

| Kinetic Resolution | Chiral reagent (formula 14) | Reagent Control | Separation of R and S isomers of a piperazinone racemate | google.com |

| Reductive Nitro-Mannich Reaction | EDC, 1-hydroxybenzotriazole (B26582) for cyclization | Substrate Control | Stereoselective formation of piperazinone 86 | frontiersin.org |

| Polymer-Supported Synthesis | Acid-mediated N-acyliminium ion cyclization | Substrate Control | Diastereomeric fused piperazinones; stereochemistry influenced by building blocks | conicet.gov.ar |

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the local chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of piperazin-2-one derivatives, the protons of the benzyl group typically appear in the aromatic region around 7.3 ppm. The protons on the piperazine ring itself give rise to signals that can be complex due to conformational dynamics. rsc.orgresearchgate.net For instance, in related N-benzoylated piperazines, the methylene (CH₂) protons of the piperazine ring show broad signals at room temperature, indicating restricted rotation and ring inversion processes. rsc.orgresearchgate.net Temperature-dependent ¹H NMR studies can reveal these dynamic processes, such as amide bond rotation and piperazine ring inversion, with activation energy barriers (ΔG‡) calculated to be between 56 and 80 kJ mol⁻¹. rsc.org

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbonyl carbon (C=O) of the piperazin-2-one ring is a key indicator, with its chemical shift appearing in the downfield region, typically around 170 ppm. acs.org The carbons of the benzyl group and the piperazine ring also have characteristic chemical shifts that aid in the complete structural assignment. acs.orgorientjchem.org

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for Piperazin-2-one Derivatives

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Aromatic (Benzyl) | ~7.3 | 127-139 |

| Piperazine CH₂ | 2.8-4.0 (often broad) | 40-60 |

| Carbonyl (C=O) | - | ~170 |

| Benzylic CH₂ | ~3.5-4.0 | ~50-60 |

Note: Chemical shifts can vary depending on the solvent and specific substituents on the molecule.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and related compounds is characterized by several key absorption bands.

A strong, sharp absorption band is typically observed in the region of 1650-1710 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group within the amide (lactam) ring. orientjchem.orgutdallas.edu The presence of N-H bonds in the piperazine ring gives rise to stretching vibrations in the range of 3100-3500 cm⁻¹. utdallas.edu Furthermore, C-H stretching vibrations from the alkane-like portions of the piperazine ring and the benzyl group are observed between 2850 and 3100 cm⁻¹. libretexts.orglibretexts.org The aromatic C=C stretching vibrations of the benzyl group typically appear in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Amide (C=O) | Stretch | 1650-1710 |

| Amine (N-H) | Stretch | 3100-3500 |

| Alkane (C-H) | Stretch | 2850-2960 |

| Aromatic (C-H) | Stretch | 3000-3100 |

| Aromatic (C=C) | Stretch | 1450-1600 |

Advanced Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). acs.orgthieme-connect.com For this compound (C₁₁H₁₄N₂O), the expected exact mass can be calculated and compared to the experimental value, often with a deviation of less than 5 parts per million, unequivocally confirming its elemental composition. acs.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the benzyl group is often observed as a prominent fragment ion. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Conformations

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. acs.org Studies on related piperazin-2-one derivatives have revealed that the six-membered piperazine ring typically adopts a chair conformation in the solid state to minimize steric strain. iucr.org In this conformation, substituents can occupy either axial or equatorial positions. For N-benzylated piperazinones, the benzyl group often prefers an equatorial position to reduce steric clashes. X-ray crystallography has been instrumental in determining the precise geometry and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. acs.orgnih.gov

Computational Approaches to Conformational Landscape Exploration

In conjunction with experimental techniques, computational modeling has become a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov Methods such as density functional theory (DFT) and molecular dynamics (MD) simulations can be used to calculate the relative energies of different conformers, such as chair and boat forms of the piperazine ring, and to investigate the energy barriers for their interconversion. nih.govnih.gov These computational studies can help to rationalize the conformational preferences observed in solution by NMR and in the solid state by X-ray crystallography, providing a deeper understanding of the molecule's dynamic behavior. nih.govnih.gov

Mechanistic Investigations of Biological Activity of 6 Benzyl Piperazin 2 One Analogs

Enzyme Inhibition Mechanisms of Benzyl-Piperazinone Derivatives

The therapeutic potential of 6-benzyl-piperazin-2-one and its analogs stems from their ability to interact with and modulate the activity of various key enzymes involved in a range of physiological and pathological processes. These interactions are often highly specific, relying on the distinct structural features of the piperazinone scaffold and the influential role of the benzyl (B1604629) substituent. The following sections delve into the mechanistic details of how these compounds inhibit specific enzymes, highlighting the molecular interactions that underpin their biological effects.

Tyrosinase Inhibition and Substrate Competition

Tyrosinase, a copper-containing enzyme, is a principal regulator of melanin (B1238610) biosynthesis. Its inhibition is a key strategy for addressing hyperpigmentation disorders. Analogs of this compound have emerged as noteworthy tyrosinase inhibitors. Their mechanism of action is largely attributed to their ability to compete with the enzyme's natural substrates, L-tyrosine and L-DOPA.

Research has shown that the inhibitory activity of these compounds is not linked to radical scavenging, suggesting a direct interaction with the enzyme. nih.govresearchgate.net Molecular docking studies have been instrumental in elucidating these interactions, revealing that the benzyl group of these analogs plays a crucial role. This hydrophobic group can form specific interactions within a hydrophobic pocket adjacent to the tyrosinase active site. nih.govresearchgate.net For instance, a π–cation interaction may occur between the benzyl group and a protonated arginine residue (Arg268) near the catalytic site. nih.gov

The structure-activity relationship (SAR) studies highlight that modifications to the benzylpiperazine moiety can significantly influence inhibitory potency. For example, the presence of a basic nitrogen in the piperazine (B1678402) ring can sometimes lead to unfavorable interactions with the enzyme, potentially reducing potency. nih.govresearchgate.net In contrast, derivatives like benzylpiperidines have shown to be more potent, suggesting that flexibility and conformational factors are also at play. nih.govresearchgate.net

A series of (4-(4-fluorobenzyl)piperazin-1-yl)methanone derivatives have been identified as particularly potent competitive inhibitors of tyrosinase. acs.orgglobalauthorid.com Crystallographic and molecular docking studies of these inhibitors in complex with tyrosinase have provided a detailed view of their binding mode. These studies show the 4-fluorobenzyl moiety positioned near the two copper ions in the active site, stabilized by interactions with key amino acid residues. acs.org A notable observation is the flexibility of Arg209, which can move to form a hydrogen bond with the carbonyl group of the inhibitor, thereby stabilizing the complex. acs.org

Interactive Table: Tyrosinase Inhibitory Activity of Benzyl-Piperazinone Analogs

| Compound | Type of Inhibition | IC50 (µM) | Reference |

|---|---|---|---|

| (4-(4-fluorobenzyl)piperazin-1-yl)(2,4-dinitrophenyl)methanone (Compound 25) | Competitive | 0.96 | acs.org |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (Compound 26) | Competitive | 0.18 | globalauthorid.com |

Secretory Phospholipase A2 (sPLA2) Inhibition through Piperazinone Scaffolds

Secretory phospholipase A2 (sPLA2) enzymes, particularly the group IIA isoform (GIIA), are implicated in inflammatory diseases due to their role in the production of pro-inflammatory lipid mediators. researchgate.netnih.govnih.gov The piperazinone scaffold has been investigated as a platform for the development of sPLA2 inhibitors.

The inhibitory mechanism of these compounds involves interaction with the enzyme's active site. Both electrostatic and hydrophobic interactions are crucial for the binding of sPLA2 to phospholipid membranes, and inhibitors often mimic these interactions. researchgate.netnih.gov Modifications to the piperazinone core, such as the incorporation of carbonyl groups or the insertion of various linkers (amide, urea, carbamate), have been explored to enhance binding affinity and inhibitory potency. researchgate.netresearchgate.net

Interactive Table: sPLA2 Inhibitory Activity of Piperazinone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Substituted piperazine derivative 33a | hGIIA sPLA2 | Potent (comparable to indomethacin) | researchgate.net |

Enoyl-ACP Reductase Inhibition and Active Site Interactions

Enoyl-acyl carrier protein reductase (ENR), known as InhA in Mycobacterium tuberculosis, is a vital enzyme in the bacterial type II fatty acid biosynthesis (FASII) pathway. nih.govmdpi.com This pathway is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.gov Consequently, InhA is a well-established target for the development of new antitubercular drugs. Piperazine derivatives have been identified as promising inhibitors of this enzyme. nih.govujpronline.com

The inhibitory mechanism of these compounds involves binding to the active site of InhA. The reduction process catalyzed by ENR is dependent on two key residues, Tyr158 and Lys163, along with the NAD(H) cofactor. mdpi.comnih.gov Molecular docking studies have shown that piperazine derivatives can interact with these critical residues. nih.gov The interactions often involve hydrogen bonding and π-π stacking with amino acid residues such as Tyr158, Phe149, and Trp222. researchgate.netphyschemres.org

Structure-activity relationship studies on various piperazine-based scaffolds, including piperazine-indole derivatives, have helped to elucidate the structural requirements for potent InhA inhibition. nih.govujpronline.com These studies emphasize the importance of specific polar interactions with the ribose hydroxyl of the cofactor and the Tyr158 hydroxyl group. ujpronline.com A critical aspect of InhA inhibition is the ordering of the substrate-binding loop near the active site, which has been linked to slow-onset inhibition and prolonged residence time on the enzyme target. nih.gov

Interactive Table: Docking Scores of Piperazine Derivatives against Enoyl-ACP Reductase

| Compound Class | Docking Score Range (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| N,N′-bis(1,3,4-thiadiazole) piperazine derivatives | -6.0934 to -9.9114 | TYR 158, LYS 165, PHE 149 | nih.gov |

Mycobacterium tuberculosis CYP121A1 Binding and Inhibition by Piperazin-2-one (B30754) Derivatives

Cytochrome P450 CYP121A1 is an essential enzyme for the viability of Mycobacterium tuberculosis, making it a promising target for novel anti-TB drugs. nih.govupm.edu.myucl.ac.uk This enzyme catalyzes a unique C-C cross-linking reaction of the cyclic dipeptide dicyclotyrosine (cYY) to form mycocyclosin. nih.govunesp.br Piperazin-2-one derivatives have been designed as mimics of the natural substrate cYY to inhibit CYP121A1. nih.govnih.gov

The mechanism of inhibition involves the binding of these derivatives to the active site of CYP121A1, thereby preventing the binding and conversion of the natural substrate. nih.gov These mimics often incorporate an azole group (imidazole or triazole) to interact directly with the heme iron of the cytochrome. nih.govnih.gov Crystal structures of CYP121A1 in complex with some of these piperazine derivatives have confirmed that the imidazole (B134444) group positions itself directly above the heme iron, with a close binding interaction between the imidazole nitrogen and the iron atom. nih.gov

Structure-activity relationship studies on 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazine derivatives have shown that substitutions on the benzyl rings significantly impact both binding affinity and antimycobacterial activity. nih.gov For instance, 4-substitution with halides or alkyl groups has been found to be beneficial for activity. nih.gov Computational studies have revealed that these derivatives can adopt different binding modes within the CYP121A1 active site, both of which would effectively block the binding of cYY. nih.govresearchgate.net

Interactive Table: Binding Affinity and Inhibitory Activity of Piperazine Derivatives against M. tuberculosis CYP121A1

| Compound | Binding Affinity (K D , µM) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazine derivatives (halide/alkyl substituted) | - | 6.25 | nih.gov |

| 2-((1H-Imidazol-1-yl)methyl)-1,4-bis(4-(tert-butyl)benzyl)piperazine (8h) | 1.2 | - | nih.govresearchgate.net |

Receptor and Transporter Interactions

Beyond enzyme inhibition, benzyl-piperazinone analogs and related structures have been shown to interact with important receptors and transporters in the central nervous system. These interactions are key to their potential applications in neurodegenerative diseases and pain management.

Sigma-1 (σ1) Receptor Ligand Binding Affinities and Structure-Affinity Relationships of N-Benzyl Piperazine Ethers

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative disorders and pain. acs.orgnih.gov N-benzyl piperazine ethers have been developed as potent and selective ligands for the σ1 receptor. nih.govresearchgate.netacs.org

The binding of these ligands is understood through the Glennon's pharmacophore model for σ1 receptors, which requires two distal hydrophobic regions and a central positively ionizable nitrogen. acs.orgnih.gov The N-benzyl piperazine scaffold fits this model well, with the benzyl and another hydrophobic group serving as the hydrophobic domains and the piperazine nitrogen as the central basic amine. acs.orgnih.gov

Structure-affinity relationship studies have identified key structural features for optimal σ1 receptor affinity and selectivity over the related σ2 receptor. nih.govresearchgate.netacs.org For instance, in a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, substitution at the para-position of the benzyl ether was found to be crucial for high σ1 affinity and selectivity. researchgate.net The length and nature of the alkyl or fluoroalkyl ether chain also significantly influence the binding properties. nih.govacs.org

Interactive Table: Sigma-1 Receptor Binding Affinities of N-Benzyl Piperazine Ethers

| Compound | σ1 Receptor Affinity (K i , nM) | Selectivity (K i σ2/K i σ1) | Reference |

|---|---|---|---|

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) | 2.7 | 38 | nih.govresearchgate.netacs.org |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) | 2.6 | 187 | nih.govresearchgate.netacs.org |

Modulation of Neurotransmitter Systems by Benzylpiperazine Analogs (e.g., Serotonin (B10506), Dopamine (B1211576), Noradrenaline)

Benzylpiperazine (BZP) and its analogs exert significant influence over monoaminergic neurotransmitter systems, primarily by modulating the levels of serotonin (5-HT), dopamine (DA), and noradrenaline (NA). europa.eunih.gov The primary mechanism of action involves the stimulation of release and inhibition of reuptake of these key neurotransmitters. europa.eunih.gov Animal studies have consistently demonstrated this dual action, which leads to an elevation of synaptic dopamine and serotonin levels. europa.eunih.gov This activity profile results in central nervous system stimulation, with BZP exhibiting approximately 10% of the potency of d-amphetamine. europa.eu

The interaction with monoamine transporters is a key aspect of the pharmacological activity of benzylpiperazine analogs. wikipedia.orgnih.gov BZP demonstrates amphetamine-like effects on the serotonin reuptake transporter, leading to increased extracellular serotonin concentrations. wikipedia.org Its effect on the noradrenaline and dopamine reuptake transporters is of a lower potency. wikipedia.org Furthermore, BZP acts as an antagonist at the alpha2-adrenoreceptor, which inhibits negative feedback mechanisms and results in an increased release of noradrenaline. wikipedia.orgnih.gov This multifaceted regulation of synaptic monoamines has led to BZP being described as a "messy drug". nih.gov

In vitro studies using rat brain synaptosomes have provided more granular insights into the selectivity of these analogs. nih.gov BZP was identified as a selective releaser of a dopamine transporter substrate, while another analog, 1-(m-trifluoromethylphenyl)piperazine (TFMPP), was a selective releaser of serotonin. nih.gov When administered together, BZP and TFMPP produce significant elevations in both extracellular dopamine and serotonin, an effect that mirrors the neurochemical impact of 3,4-methylenedioxymethamphetamine (MDMA). nih.govrelease.org.uk This synergistic action, where the combined effect on dopamine release can exceed the sum of the individual drug effects, is thought to be the basis for their recreational use. nih.govrelease.org.uk

The modulation of these neurotransmitter systems underpins the observed physiological and behavioral effects. The increase in dopamine in the mesolimbic area of the brain is associated with feelings of euphoria. uniprix.com The impact on noradrenaline contributes to increased alertness, while the effects on serotonin can lead to heightened irritability. uniprix.com

Table 1: Effects of Benzylpiperazine Analogs on Neurotransmitter Systems

| Analog | Primary Neurotransmitter(s) Affected | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Benzylpiperazine (BZP) | Dopamine, Noradrenaline, Serotonin | Stimulates release and inhibits reuptake | europa.euwikipedia.orgnih.gov |

| 1-(m-trifluoromethylphenyl)piperazine (TFMPP) | Serotonin | Selective serotonin releaser | nih.govrelease.org.uk |

| BZP and TFMPP (co-administered) | Dopamine and Serotonin | Synergistic release | nih.govrelease.org.uk |

Ion Channel Modulation, specifically Kv1.4 Potassium Channel Inhibition by Substituted Benzyl-Piperazinediones

Research into the ion channel modulation activity of benzyl-piperazinedione compounds has included investigations into their effects on potassium channels. While specific studies on this compound and Kv1.4 potassium channel inhibition are not extensively detailed in the provided literature, the broader class of piperazine derivatives has been studied for ion channel interactions. For instance, a study on Fenazinel, a dicarbonylalkyl piperazine derivative, revealed mild activity in the hERG patch-clamp K+ channel binding assay with an IC50 value of 8.64 μmol/L. thieme-connect.com Its major metabolite, M1, showed even greater hERG inhibitory activity with an IC50 value of 0.43 μmol/L, suggesting potential for drug-induced QT prolongation. thieme-connect.com This highlights the importance of evaluating the ion channel effects of piperazine-containing compounds.

Diverse Biological Activities Explored in Benzyl-Piperazinone Related Structures

A significant body of research has been dedicated to the synthesis and evaluation of benzyl-piperazinone related structures for their antimicrobial properties. ijpsnonline.comresearchgate.net Various derivatives have been synthesized and screened against a range of bacterial and fungal strains. ijpsnonline.commdpi.comharamaya.edu.etjapsonline.com

In one study, novel 1,4-disubstituted piperazine derivatives were synthesized and tested for their in vitro antimicrobial activities. haramaya.edu.et The compound 3-(2-(4-phenylpiperazin-1-yl) ethyl)-1H-indole demonstrated greater inhibition against the Gram-positive bacterium Staphylococcus aureus compared to other synthesized compounds. haramaya.edu.et Conversely, 1-benzyl-4-(pyridine-2-yl) piperazine showed superior inhibitory action against the Gram-negative bacterium Escherichia coli. haramaya.edu.et In terms of antifungal activity, 1-benzyl-4-(pyridine-2-yl) piperazine was the most active compound against both Aspergillus niger and Aspergillus flavus. haramaya.edu.et

Another study focused on 4-substituted-benzylpiperazinyl methanone (B1245722) derivatives. ijpsnonline.com Several of the synthesized compounds exhibited good antibacterial and antifungal activity when compared to standard drugs. ijpsnonline.com Similarly, the synthesis of piperazine analogs containing azole moieties revealed that derivatives with an imidazole group possessed better antibacterial and antifungal activity than those with a triazole moiety. japsonline.com Staphylococcus aureus showed strong resistance to all the synthesized piperazine derivatives in this particular study. japsonline.com

The antimicrobial potential of these compounds is often evaluated against a panel of microorganisms. For example, synthesized piperazine derivatives have been tested against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli for antibacterial activity, and against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus for antifungal activity, with many showing significant properties. researchgate.net

Table 2: Antimicrobial Activity of Selected Benzyl-Piperazinone Related Structures

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 3-(2-(4-phenylpiperazin-1-yl) ethyl)-1H-indole | Staphylococcus aureus (Gram-positive) | Greater inhibition compared to other synthesized compounds | haramaya.edu.et |

| 1-benzyl-4-(pyridine-2-yl) piperazine | Escherichia coli (Gram-negative), Aspergillus niger, Aspergillus flavus | Superior inhibition against E. coli; most active against fungal strains | haramaya.edu.et |

| 4-substituted-benzylpiperazinyl methanones | Various bacteria and fungi | Good antibacterial and antifungal activity | ijpsnonline.com |

| Piperazine analogs with imidazole moiety | Pseudomonas aeruginosa, Candida albicans | Better antibacterial and antifungal activity than triazole analogs | japsonline.com |

The cytotoxic potential of benzyl-piperazinone and related structures against various cancer cell lines has been a focus of anticancer research. nih.govmdpi.comiiarjournals.orgnih.gov A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and demonstrated significant cell growth inhibitory activity on a panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.gov

In another study, piperazine derivatives of vindoline (B23647) were synthesized and evaluated for their antiproliferative effects. mdpi.com The ([4-(trifluoromethyl)benzyl]piperazine-containing derivative 23 and the (1-bis(4-fluorophenyl)methyl piperazine-containing compound 25 were identified as the most potent agents, with GI50 values less than 2 μM on almost all tested cell lines. mdpi.com Compound 23 was particularly effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), while compound 25 showed the most significant activity against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). mdpi.com

Furthermore, a study on piperazin-2-one derivatives, prepared through bioisosteric substitution, showed that the replacement of an imidazole moiety with groups like guanidine, thiourea, and hydrazide could increase cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines. nih.gov Notably, these compounds exhibited lower cytotoxic activity against normal cell lines compared to cancer cell lines. nih.gov Research has also explored hybrid compounds, such as those combining a benzylpiperidine or benzylpiperazine moiety with an arylsulfonamide, which have shown activity in preventing Aβ-induced cell toxicity. mdpi.com

Table 3: Cytotoxic Activity of Selected Benzyl-Piperazinone Related Structures

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver, breast, colon, gastric, endometrial | Significant cell growth inhibitory activity | nih.gov |

| [4-(trifluoromethyl)benzyl]piperazine-vindoline conjugate (23) | MDA-MB-468 (Breast) | Highly potent with GI50 = 1.00 μM | mdpi.com |

| 1-bis(4-fluorophenyl)methyl piperazine-vindoline conjugate (25) | HOP-92 (Non-small cell lung) | Highly potent with GI50 = 1.35 μM | mdpi.com |

| Piperazin-2-one derivatives with guanidine, thiourea, hydrazide | HT-29 (Colon), A549 (Lung) | Increased cytotoxicity compared to parent compound | nih.gov |

Benzyl-piperazinone related structures have been investigated for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease and cerebral ischemia. nih.govnih.govresearchgate.netnih.govthieme-connect.comijcce.ac.irthieme-connect.com

One area of research has focused on the development of multi-target compounds. For example, novel piperazine-based compounds have been designed to target both amyloid β (Aβ) and tau, two key pathological hallmarks of Alzheimer's disease. nih.gov These compounds were shown to inhibit the aggregation of Aβ and a fragment of the tau protein, as well as disaggregate preformed aggregates. nih.gov Certain compounds also demonstrated neuroprotective properties by reversing Aβ-induced toxicity in SH-SY5Y cells. nih.gov

Another approach involves the synthesis of derivatives of existing neuroprotective agents. New edaravone (B1671096) derivatives containing a benzylpiperazine moiety have been designed and synthesized. researchgate.net Several of these target compounds showed neuroprotective activities in both in vitro and in vivo models. researchgate.net Specifically, some derivatives displayed significant protective effects on cell viability against damage caused by hydrogen peroxide and prolonged the survival time of mice subjected to acute cerebral ischemia. researchgate.net

The neurotoxic potential of BZP itself has also been examined. nih.gov Studies on human cancer cell lines indicated that BZP can induce mitochondrial proapoptotic pathways, suggesting a potential for neurotoxicity at high concentrations. nih.gov However, other research has focused on designing benzylpiperazine derivatives as selective inhibitors of histone deacetylase 6 (HDAC6), a target for neurodegenerative diseases. nih.gov A benzylpiperazine moiety was found to be an effective shuttle for delivering hydroxamates to the brain, leading to the identification of a CNS-penetrant and selective HDAC6 inhibitor with antidepressant effects in mice. nih.gov

While piperazine itself is a known anthelmintic drug used to treat worm infections, it is important to note that neither benzylpiperazine (BZP) nor its derivatives are licensed for this purpose. europa.eu

In the realm of antimycobacterial research, some piperazine derivatives have shown promising activity. A study on novel 1,4-disubstituted piperazine derivatives investigated their antitubercular activity. haramaya.edu.et One of the synthesized compounds, an indole (B1671886) piperazine hybrid, was found to significantly inhibit the growth of Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. haramaya.edu.et This activity was noted to be better than the standard drug ethambutol, which had a MIC of 3.25 μg/mL in the same study. haramaya.edu.et This finding suggests that the piperazine scaffold, when appropriately substituted, holds potential for the development of new antimycobacterial agents.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating the Role of the Benzyl (B1604629) Substituent in Biological Potency

The benzyl group attached to the piperazinone core is a critical determinant of biological activity. Its primary role often involves engaging with hydrophobic pockets within the active site of target proteins, acting as an anchor for the molecule. acs.orgnih.gov The introduction of a benzyl or a similar phenylethyl group at the nitrogen of a piperazine (B1678402) ring has been shown to result in better activity compared to unsubstituted parent compounds, highlighting the value of these lipophilic interactions. researchgate.net

Modifications to the phenyl ring of the benzyl substituent can significantly modulate potency. The position and electronic nature of substituents are key factors:

Positional Effects : Studies on analogous arylpiperazine systems show that substituents at the ortho position of the phenyl ring often lead to the highest activity. tandfonline.com Compounds with ortho-phenyl electron-donating substituents, such as ether or thioether groups, tend to be the most active. tandfonline.com Conversely, clearing the phenyl ring of any substituents can result in activity similar to that of placing an electron-withdrawing group at the ortho position. tandfonline.com

Electronic Effects : Electron-donating groups appear to enhance activity more than electron-withdrawing groups like halogens. tandfonline.com For instance, introducing two methyl substituents at the meta-positions of a 6-benzyl moiety in related structures led to a considerable increase in antiviral activity. researchgate.net In other cases, the introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a piperazine-linked benzene (B151609) ring has been found to enhance anti-tumor activity. tandfonline.com

Molecular docking studies have supported these findings, indicating that the benzyl substituent performs important interactions within the target enzyme, which may explain the higher potency of these analogues. nih.gov

Table 1: Effect of Phenyl Ring Substitution on Biological Activity in Analogous Piperazine Scaffolds

| Position of Substituent | Type of Substituent | Effect on Activity |

| ortho | Electron-donating (e.g., -OCH₃, -SCH₃) | Strong increase in binding affinity. tandfonline.com |

| ortho | Electron-withdrawing (e.g., -F, -Cl) | Decrease in binding affinity. tandfonline.com |

| meta | Electron-donating or Electron-withdrawing | Generally less effective than ortho substitution. tandfonline.comtandfonline.com |

| para | Electron-withdrawing | Can be important for activity, but effects vary. tandfonline.com |

| meta, meta | Electron-donating (e.g., -CH₃) | Considerable increase in activity noted in some series. researchgate.net |

Impact of Substituents on the Piperazinone Ring on Target Binding and Activity

Substitutions on the piperazinone ring itself, other than the benzyl group, play a vital role in fine-tuning biological activity and target binding. The piperazinone ring contains multiple sites for modification, including the second nitrogen atom and the carbon atoms of the heterocyclic ring.

Investigations into soluble epoxide hydrolase (sEH) inhibitors revealed that substitution at the 5-position of the piperazinone ring is important for inhibitory potency. nih.gov When the substituent is a hydrophobic group, such as a benzyl or isopropyl group, the inhibitory activity is potent. nih.gov However, adding a polar substituent like a propanol (B110389) group at this position can significantly reduce activity. nih.gov This suggests that a hydrophobic environment is preferred in the corresponding binding pocket of the target enzyme. nih.gov

The nature of the nitrogen atoms in the piperazine ring also influences interactions. The basicity of the piperazine nitrogen atom can be critical, though its loss has not always impacted affinity for certain dopamine (B1211576) receptors, suggesting that it may not always be involved in hydrogen bonding or ionic interactions with the target. nih.gov Furthermore, the presence of a carbonyl group attached to the piperazine ring has been identified as an important feature for conferring selectivity for some targets over others. researchgate.net In studies on Bruton's tyrosine kinase (BTK) inhibitors, the introduction of benzyl or phenylethyl groups at the piperazine nitrogen led to enhanced activity, suggesting beneficial interactions within a lipophilic selectivity pocket. researchgate.net

Table 2: Influence of 5-Position Substituents on Piperazine-Containing sEH Inhibitors

| Compound ID | 5-Position Substituent | IC₅₀ against human sEH (µM) |

| 1a | Benzyl | 1.37 nih.gov |

| 1c | Isopropyl | 12.6 nih.gov |

| 1d | Propanol | 100 nih.gov |

Conformational Constraints and Their Influence on SAR

The three-dimensional shape, or conformation, of the 6-benzyl-piperazin-2-one molecule is a critical factor in its ability to bind to a biological target. The piperazinone ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. The conformational rigidity of this scaffold is considered an advantageous physicochemical property in drug design. researchgate.net

Introducing conformational constraints into the molecule can lock it into a more biologically active shape, reducing the entropic penalty upon binding and potentially increasing potency and selectivity. The design of novel γ-secretase modulators (GSMs), for example, has involved incorporating a conformationally restricted core to better align potency with favorable drug-like properties. researchgate.net

The steric bulk of substituents can impose significant conformational constraints. For instance, bulky substituents on the benzyl ring can affect the rotation around the carbon-nitrogen bond connecting it to the piperazine ring. This influences the dihedral angle between the phenyl and piperazine rings, which can be a determining factor for productive interactions within a target's active site. acs.org

Rational Design of Enhanced Activity and Selectivity through Structural Modifications

The insights gained from SAR studies are applied through rational design to create new molecules with enhanced activity and selectivity. jneonatalsurg.com This process often involves a combination of chemical synthesis and in silico methods, such as molecular docking and molecular dynamics simulations, to predict how structural changes will affect target binding. jneonatalsurg.com

One key strategy is the development of multi-target-directed ligands (MTDLs). For instance, benzylpiperazine-based compounds have been proposed as dual-action inhibitors for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.com

Advanced Analytical Methodologies for Research on Benzyl Piperazinones

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of piperazine (B1678402) derivatives, enabling the separation of complex mixtures and the precise quantification of individual components. Various chromatographic methods are employed, each offering distinct advantages for specific analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds like piperazine derivatives. researchgate.netresearchgate.net It is frequently used for the qualitative analysis of these compounds in various samples. researchgate.net For qualitative purposes, the mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns allowing for structural elucidation. For instance, 1-benzylpiperazine (B3395278) (BZP), a structurally similar compound, shows key fragment ions at m/z values of 91, 134, 176, and 56. researchgate.net The ion at m/z 91 corresponds to the tropylium (B1234903) cation ([C₇H₇]⁺), which is characteristic of a benzyl (B1604629) moiety, while the ion at m/z 56 is typical for the piperazine ring. nih.gov

For quantitative analysis, GC-MS operates in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions. scholars.direct Validated GC-MS methods have been developed for the simultaneous quantification of piperazine designer drugs in matrices such as plasma, urine, and cell culture medium. scholars.directscholars.direct These methods demonstrate high sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the low nanogram-per-milliliter (ng/mL) range. nih.gov Linearity is typically established over a wide concentration range, ensuring accurate measurement. nih.gov

| Parameter | Description | Example Values/Ions (m/z) | Reference |

|---|---|---|---|

| Analysis Mode | Qualitative (Full Scan) and Quantitative (Selected Ion Monitoring - SIM) | Full Scan for identification; SIM for quantification | scholars.direct |

| Qualitative Identification | Based on characteristic mass spectra and fragmentation patterns. | BZP Fragments: 91, 134, 176, 56 | researchgate.net |

| Quantitative Measurement | Based on monitoring specific ions for the analyte and internal standard. | Selected ions for BZP: 272, 91, 175, 181 | scholars.direct |

| Linearity Range | The concentration range over which the method is accurate. | 10-1500 ng/mL for various piperazine derivatives | nih.gov |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.3-2 ng/mL (urine); 0.004 µg/mL (plasma) | scholars.directnih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | 10 ng/mL (urine); 0.016 µg/mL (plasma) | scholars.directnih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Binding Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of piperazine derivatives, particularly for purity assessment and in support of binding studies. researchgate.netresearchgate.net HPLC coupled with a Diode-Array Detector (DAD) or a UV detector is commonly used for quantitative analysis. researchgate.netresearchgate.net The purity of newly synthesized compounds, including piperazine analogs, is routinely tested using HPLC systems to ensure they are greater than 95% pure before further studies. nih.gov

The technique is versatile, with various column types and mobile phases being used. Reversed-phase chromatography on a C18 column is a common approach. nih.govmdpi.com For some piperazine compounds that lack a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is performed to enable detection at low levels with standard HPLC-UV instrumentation. researchgate.netjocpr.com Method validation typically assesses parameters like linearity, precision, accuracy, and limits of detection and quantification. researchgate.net

In the context of pharmacological research, HPLC is crucial for confirming the purity of ligands like 6-Benzyl-piperazin-2-one before their use in receptor binding assays. nih.gov While the binding assays themselves determine affinity (Ki values) for specific receptors, HPLC ensures that the observed activity is attributable to the compound of interest and not impurities. nih.gov

| Parameter | Description | Example Conditions | Reference |

|---|---|---|---|

| Technique | High-Performance Liquid Chromatography with UV/DAD or MS detection. | HPLC-DAD, LC-MS | researchgate.netmdpi.com |

| Column | The stationary phase used for separation. | Agilent ZORBAX, SB-C18 column (250 mm × 4.6 mm × 5 µm) | nih.gov |

| Mobile Phase | The solvent that moves the analyte through the column. | Acetonitrile, Methanol and diethyl amine (90:10:0.1 v/v/v) | jocpr.com |

| Detection | Method of detecting the compound after separation. | UV at 340 nm (after derivatization) | jocpr.com |

| Purity Analysis | Used to determine the percentage purity of a compound. | Purity of all tested compounds >95% | nih.gov |

| Binding Studies Support | Ensures purity of ligands used in receptor binding assays. | Used to characterize ligands for histamine (B1213489) and sigma receptor binding studies. | nih.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative monitoring of chemical reactions and for screening purposes. unodc.orgjapsonline.com In the synthesis of piperazine derivatives, TLC is routinely used to track the progress of a reaction by observing the disappearance of starting materials and the appearance of the desired product spot on a TLC plate (e.g., silica (B1680970) gel GF254). nih.govjapsonline.com

The choice of the mobile phase, or eluent, is critical for achieving good separation of spots. A common solvent system used for piperazine analogs is a mixture of ethyl acetate (B1210297) and methanol. japsonline.com After developing the plate in the eluent, the spots are visualized, typically under UV light, allowing for a quick assessment of the reaction's status. japsonline.com This enables chemists to determine the optimal reaction time and to check the completeness of the reaction before proceeding with workup and purification. nih.gov Although primarily qualitative, TLC is an essential screening tool in the synthetic workflow. nih.govjapsonline.com

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel GF254 plates | nih.govjapsonline.com |

| Application | Routine monitoring of reaction progress | nih.govjapsonline.com |

| Mobile Phase (Eluent) | Ethyl acetate:methanol (9:1 ratio) | japsonline.com |

| Visualization | UV light | japsonline.com |

Spectrophotometric Detection Methods for Piperazine Analogs

Spectrophotometry, which measures the absorption of light by a chemical substance, is a fundamental technique for the analysis of piperazine derivatives. Methods can range from direct UV-Visible spectroscopy to colorimetric assays involving chemical reactions.

UV-Visible spectra can provide characteristic information for identifying piperazine derivatives. nih.gov Benzyl and phenyl derivatives of piperazine exhibit distinct UV-VIS spectra that can be used for recognition. nih.govresearchgate.net Furthermore, changes in the absorption spectra under different conditions, such as varying pH, can be exploited. For example, some naphthalimide-piperazine derivatives show shifts in their absorption bands as the pH changes, allowing them to function as optical pH sensors. mdpi.com

For piperazine analogs that have low UV absorbance or are present at trace levels, colorimetric methods are employed. These involve reacting the analyte with a specific reagent to produce a colored product that can be measured with a spectrophotometer. uts.edu.au One such method uses sodium 1,2-naphthoquinone-4-sulfonate (NQS), which reacts with piperazine analogs to form an intense orange-red colored complex. uts.edu.auresearchgate.net Another approach involves the formation of yellow-orange complexes between piperazine derivatives and iron(III) chloride. nih.gov These spectrophotometric methods are valued for their simplicity, sensitivity, and accuracy. nih.gov UV/Visible spectra have also been used to confirm the chemical interaction between certain piperazine analogs and metal surfaces in corrosion studies. researchgate.netnajah.edu

| Method | Principle | Analyte/Reagent | Result | Reference |

|---|---|---|---|---|

| Direct UV-Vis Spectroscopy | Measures the intrinsic light absorption of the compound. | Benzyl and phenyl derivatives of piperazine | Characteristic UV-VIS spectra for identification | nih.govresearchgate.net |

| Colorimetric Assay (NQS) | Formation of a colored complex with a specific reagent. | Piperazine analogs + sodium 1,2-naphthoquinone-4-sulfonate (NQS) | Intense orange-red complex | uts.edu.au |

| Colorimetric Assay (Iron(III)) | Formation of a colored complex with a metal salt. | Pharmaceutical piperazine derivatives + Iron(III) chloride | Yellow-orange complex | nih.gov |

| pH Sensing | Shift in absorption spectrum with changes in pH. | Naphthalimide-piperazine derivatives | Absorption band shifts from 410 nm to 388 nm as pH decreases | mdpi.com |

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as those based on the 6-Benzyl-piperazin-2-one scaffold, to a protein target of interest.

Research on piperazine (B1678402) and piperazin-2-one (B30754) derivatives has frequently employed molecular docking to elucidate their mechanism of action. For instance, derivatives of this scaffold have been extensively studied as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. afjbs.comoatext.commdpi.comnih.gov Docking studies of a 2-benzylpiperazine (B1268327) lead compound into the active site of DPP-4 revealed crucial interactions necessary for inhibition. oatext.comresearchgate.net The binding pocket of DPP-4 features several key subsites (S1, S2, S1', S2'), and interactions with these are mandatory for potent inhibitory activity. nih.govresearchgate.netmdpi.com

Key interactions observed for piperazine-based inhibitors within the DPP-4 active site often include:

Hydrogen Bonds: The piperazine core can form hydrogen bonds with acidic residues like Glu205 and Glu206 in the S2 subsite. researchgate.net

Hydrophobic and π-Stacking Interactions: The benzyl (B1604629) group of the scaffold can occupy the hydrophobic S1 pocket, forming favorable interactions with aromatic residues such as Tyr662. researchgate.net

Salt Bridges: The amino group of the piperazine ring can form salt bridges with key residues, further stabilizing the complex.

Similarly, piperazine derivatives have been docked against other targets like the androgen receptor for prostate cancer, cyclooxygenase-2 (COX-2) for anti-inflammatory activity, and poly(ADP-ribose)-polymerase 1 (PARP-1) for cancer therapy. nih.govjrespharm.comnih.gov In a study on PARP-1 inhibitors, piperazine-substituted compounds showed strong binding profiles with docking scores ranging from -7.17 to -7.41 kcal/mol, interacting with critical amino acids for inhibition. nih.gov These simulations provide a static but insightful snapshot of the ligand-protein complex, guiding the design of derivatives with improved binding affinity.

Table 1: Representative Molecular Docking Interactions for a Piperazine Scaffold This table is a composite representation based on findings for piperazine derivatives against various targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Dipeptidyl Peptidase-4 (DPP-4) | Glu205, Glu206, Tyr662, Phe357 | Hydrogen Bond, π-π Stacking | -8.9 to -9.0 | oatext.com |

| Androgen Receptor (AR) | Gln711, Arg752, Met745 | Hydrogen Bond, Hydrophobic | -7.1 to -7.5 | nih.gov |

| PARP-1 | Ser904, Gly863, Tyr907 | Hydrogen Bond, π-Alkyl | -7.17 to -7.41 | nih.govacs.org |

| COX-2 | Arg120, Tyr385 | Hydrogen Bond, Hydrophobic | Not specified | jrespharm.com |

Molecular Dynamics Simulations for Dynamic Binding Behavior and Conformational Ensembles

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of a ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, assess the stability of binding poses, and calculate binding free energies.

MD simulations have been applied to piperazine-based inhibitors to validate docking results and gain deeper insights into their binding stability. afjbs.comnih.govacs.org For example, MD simulations of triazolopiperazine derivatives targeting DPP-4 were used to scrutinize the conformational landscape of the protein-ligand assemblies under physiological conditions. afjbs.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD profile suggests that the ligand remains securely in the binding pocket. afjbs.com

Furthermore, MD trajectories can be used to calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov In a study on piperazine-substituted PARP-1 inhibitors, compounds that showed promising docking scores were subjected to 100 ns MD simulations. nih.govacs.org The MM/GBSA calculations yielded binding free energy scores as favorable as -62.87 kcal/mol, confirming a strong and stable interaction with the target protein. nih.gov These dynamic studies are crucial for confirming that a computationally-designed inhibitor can maintain its favorable interactions in a dynamic biological environment.

Table 2: Example Data from Molecular Dynamics Simulations of Piperazine Derivatives

| System | Simulation Length (ns) | Key Stability Metric | Binding Free Energy (MM/GBSA, kcal/mol) | Reference |

|---|---|---|---|---|

| Piperazine Derivative-PARP-1 | 100 | Stable RMSD | -43.77 to -62.87 | nih.gov |

| Phenyl-piperazine-eIF4A1 | 300 | Stable domain closure | Favorable energetics reported | acs.org |

| Triazolopiperazine-DPP-4 | Not Specified | Dynamic balance examined | Not specified | afjbs.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity based on its electronic configuration.

For the piperazin-2-one scaffold, DFT calculations can determine a range of electronic and reactivity descriptors. jddtonline.info Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. jddtonline.info

Molecular Electrostatic Potential (MEP) maps are another valuable output. MEPs illustrate the charge distribution across a molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. jddtonline.info For the this compound scaffold, the oxygen of the carbonyl group and the nitrogen atoms of the piperazine ring are expected to be regions of negative potential, making them likely sites for hydrogen bond acceptance in receptor interactions. jddtonline.info Studies on aryl sulfonyl piperazine derivatives have used DFT to identify these reactive centers and analyze molecular stability arising from hyper-conjugative interactions. jddtonline.info

Table 3: Representative Quantum Chemical Descriptors for a Piperazine Derivative Data based on findings for an aryl sulfonyl piperazine derivative, illustrative for the core scaffold.

| Descriptor | Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.35 eV | Electron-donating ability | jddtonline.info |

| LUMO Energy | -1.40 eV | Electron-accepting ability | jddtonline.info |

| HOMO-LUMO Gap (ΔE) | 4.95 eV | Chemical reactivity and stability | jddtonline.info |

| Dipole Moment | 3.5 D (approx.) | Molecular polarity | vulcanchem.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds.

The piperazine and ketopiperazine scaffolds have been the subject of numerous QSAR studies. longdom.orgscispace.com These models have been developed for a wide range of biological targets, including renin inhibitors, mTORC1 inhibitors, and matrix metalloproteinase inhibitors. longdom.orgmdpi.comacs.orgnih.gov

In a typical QSAR study, a set of related compounds with known biological activities (e.g., IC₅₀ values) is used as a training set. A large number of molecular descriptors—categorized as electronic, steric, topological, or hydrophobic—are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that best correlates a small subset of these descriptors with the observed activity. scispace.commdpi.com

For example, a QSAR model for ketopiperazine derivatives as renin inhibitors found that constitutional descriptors, such as the number of double bonds and the number of oxygen atoms, played a vital role in binding. scispace.com Another study on piperazine derivatives as mTORC1 inhibitors revealed that descriptors like the LUMO energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with inhibitory activity. mdpi.com The statistical robustness of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). longdom.orgscispace.commdpi.com

Table 4: Example of a QSAR Model for Piperazine/Ketopiperazine Derivatives Based on a study of renin inhibitors.

| Model Parameters | Value | Description | Reference |

|---|---|---|---|

| Correlation Coefficient (R²) | 0.846 | Goodness of fit of the model | scispace.com |